6-Chloro-2,5-dimethylpyridin-3-amine
Description
The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous scaffold in a vast array of chemical compounds. Its derivatives are fundamental to numerous areas of research and industry, from pharmaceuticals to materials science. The specific arrangement of substituents on this ring dictates the molecule's chemical reactivity and physical properties, making each derivative a unique tool for chemists. 6-Chloro-2,5-dimethylpyridin-3-amine is one such derivative, possessing a distinct combination of functional groups that position it as a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1379362-93-2 |
| Molecular Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.61 g/mol |
| IUPAC Name | This compound |
| Physical State | Solid |
Pyridinamine scaffolds, characterized by a pyridine ring bearing an amino group, are of paramount importance in advanced organic synthesis. The amino group is a versatile functional handle; it can act as a nucleophile, a base, or be transformed into a wide variety of other functional groups, such as amides or diazonium salts. This reactivity allows for the straightforward construction of complex molecular architectures.
In medicinal chemistry, the pyridinamine motif is a privileged structure, frequently incorporated into drug candidates to enhance binding to biological targets or to improve pharmacokinetic properties. The nitrogen atom of the pyridine ring and the exocyclic amino group can both participate in hydrogen bonding, a critical interaction for molecular recognition in biological systems. The primary application of compounds like 2,6-Dimethylpyridin-3-amine, a related structure, is as an intermediate where the amino group's reactivity is harnessed to build more complex heterocyclic systems for use in pharmaceuticals and agrochemicals. innospk.com
Substituted pyridine derivatives are a major focus of contemporary chemical research due to their diverse applications. The strategic placement of different substituents around the pyridine ring allows for fine-tuning of the molecule's electronic and steric properties. Halogens, such as the chloro group in the title compound, serve as excellent leaving groups for nucleophilic substitution reactions or as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig couplings). Alkyl groups, like the two methyl groups, can influence the molecule's solubility and conformation, as well as the reactivity of the pyridine ring itself.
The chemistry of pyridine and its derivatives is of considerable importance in creating intermediates for biologically active compounds and novel materials. beilstein-journals.org Research has demonstrated that substituted pyridines are integral to the synthesis of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. rjraap.comnih.gov The versatility of these derivatives ensures their continued prominence in the development of new chemical entities.
This compound is commercially available as a research chemical, indicating its utility as a synthetic intermediate or building block. matrixscientific.com While extensive, peer-reviewed studies detailing its specific applications are not widespread, its molecular architecture provides clear indications of its synthetic potential. The compound features three key points of functionality:
The 3-amino group: This primary amine is a potent nucleophile, ready to participate in reactions such as acylation to form amides, alkylation, and condensation reactions to form imines or larger heterocyclic systems.
The 6-chloro substituent: The chlorine atom activates the 6-position of the pyridine ring for nucleophilic aromatic substitution. It can also be utilized in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions.
The 2,5-dimethyl groups: These methyl groups influence the electronic properties of the pyridine ring and provide steric bulk, which can direct the regioselectivity of reactions at other positions.
This combination of functional groups makes this compound a highly versatile precursor. For instance, structurally similar compounds like 3-Amino-6-chloro-2-methylpyridine are recognized as essential building blocks in synthesizing molecules for pharmaceuticals and agrochemicals. chemimpex.com The functional groups allow for its use in developing targeted drug delivery systems and as a precursor for complex organic compounds. chemimpex.com Specifically, substituted pyridinamines are key intermediates in the synthesis of various kinase inhibitors, such as those targeting Bruton's tyrosine kinase (BTK), which are relevant for treating certain types of lymphoma. nih.gov The strategic design of these inhibitors often relies on the predictable reactivity of pyridinamine scaffolds to build fused-ring systems like imidazo[4,5-c]pyridines. nih.gov Therefore, this compound represents a promising, though currently under-documented, building block for the discovery of novel bioactive compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2,5-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-3-6(9)5(2)10-7(4)8/h3H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDZIBJFODUOCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 6 Chloro 2,5 Dimethylpyridin 3 Amine
Reactivity of the Pyridine (B92270) Nitrogen Atom
The nitrogen atom within the pyridine ring of 6-Chloro-2,5-dimethylpyridin-3-amine possesses a lone pair of electrons, making it a site for electrophilic attack. Like other pyridine derivatives, this nitrogen can be protonated in an acidic medium, forming a pyridinium (B92312) ion. This protonation significantly alters the electronic properties of the ring, increasing its deactivation towards electrophilic substitution. uoanbar.edu.iq
Furthermore, the pyridine nitrogen can act as a tertiary amine and undergo oxidation. Reactions with peracids, such as peracetic acid or perbenzoic acid, can convert the pyridine nitrogen to a pyridine-N-oxide. uoanbar.edu.iq The formation of the N-oxide derivative modifies the reactivity of the entire molecule, influencing the positions for subsequent electrophilic and nucleophilic attacks. uoanbar.edu.iq
Transformations Involving the Amino Group (–NH2)
The primary amino group at the C3 position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.
Derivatization Reactions of the Aminopyridine Moiety
The nucleophilic nature of the amino group allows for a range of derivatization reactions. It can react with acylating agents like acid chlorides or anhydrides to form amides, or with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound. The conversion of the amino group into these derivatives can significantly impact factors such as solubility, stability, and biological activity. Aminoheterocycles are central to many biologically active compounds, and the ability to modify the amino group is a highly desirable synthetic tool. nih.gov
Diazotization and Subsequent Coupling Reactions of Pyridinamines
The amino group on the pyridine ring can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. This process converts the amino group into a diazonium salt. Heteroaromatic diazonium salts are valuable intermediates in organic synthesis.
These diazonium salts can then be subjected to a variety of coupling reactions, often referred to as Sandmeyer-type reactions. For instance, treatment with copper(I) chloride can replace the diazonium group with a chlorine atom. nih.gov This classical transformation provides a route to introduce a range of substituents onto the pyridine ring that might be difficult to install by other means. However, the often harsh and strongly acidic conditions required for diazotization can be incompatible with sensitive functional groups. nih.gov
Reactions at the Chlorine Substituent
The chlorine atom at the C6 position of the pyridine ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. Its reactivity is primarily exploited through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) on the Chloropyridine Core
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C2, C4, C6) to the ring nitrogen. youtube.com The chlorine atom at the C6 position of this compound is thus susceptible to displacement by various nucleophiles.
In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com Aromaticity is subsequently restored by the expulsion of the chloride ion. youtube.com A wide range of nucleophiles can be employed in these reactions, including alkoxides, thiolates, and amines, allowing for the synthesis of a diverse array of substituted pyridines. The rate of these reactions is influenced by the electron-withdrawing nature of the pyridine ring and any other substituents present. nih.gov For example, 2,6-dichloro-3-nitropyridine (B41883) readily reacts with isopropylamine (B41738) at the 2-position, demonstrating the feasibility of SNAr on a chloropyridine core. nih.gov
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of C-C bonds. The chlorine atom on the pyridine ring serves as an excellent electrophilic partner in these transformations.
Suzuki Coupling
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgorganic-chemistry.org This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.gov For this compound, a Suzuki coupling would involve its reaction with a suitable boronic acid in the presence of a palladium catalyst and a base. The catalytic cycle typically involves three main steps: oxidative addition of the chloropyridine to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org
Table 1: Examples of Suzuki-Miyaura Coupling Partners This table is illustrative and based on the general scope of the Suzuki reaction.
| Boronic Acid/Ester Partner | Potential Product Structure |
| Phenylboronic acid | 2,5-Dimethyl-6-phenylpyridin-3-amine |
| Methylboronic acid | 2,5,6-Trimethylpyridin-3-amine |
| Vinylboronic acid | 2,5-Dimethyl-6-vinylpyridin-3-amine |
| Thiophene-2-boronic acid | 2,5-Dimethyl-6-(thiophen-2-yl)pyridin-3-amine |
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base. wikipedia.orgnih.gov The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would yield a vinyl-substituted pyridine derivative. The catalytic cycle involves the oxidative addition of the chloropyridine to palladium(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and form a palladium-hydride species, which is then converted back to the active catalyst by the base. libretexts.org
Table 2: Examples of Alkene Partners for Heck Reaction This table is illustrative and based on the general scope of the Heck reaction.
| Alkene Partner | Potential Product Structure |
| Styrene | 2,5-Dimethyl-6-styrylpyridin-3-amine |
| Ethyl acrylate | Ethyl 3-(3-amino-2,5-dimethylpyridin-6-yl)acrylate |
| 1-Octene | 6-(Oct-1-en-2-yl)-2,5-dimethylpyridin-3-amine |
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, although copper-free versions have been developed. organic-chemistry.orgwikipedia.org Reacting this compound with a terminal alkyne like phenylacetylene (B144264) under Sonogashira conditions would result in the formation of an alkynyl-substituted pyridine. The reaction mechanism involves a palladium cycle similar to the Suzuki and Heck reactions, and a copper cycle that generates a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. wikipedia.org
Table 3: Examples of Alkyne Partners for Sonogashira Coupling This table is illustrative and based on the general scope of the Sonogashira reaction.
| Alkyne Partner | Potential Product Structure |
| Phenylacetylene | 2,5-Dimethyl-6-(phenylethynyl)pyridin-3-amine |
| Ethynyltrimethylsilane | 2,5-Dimethyl-6-((trimethylsilyl)ethynyl)pyridin-3-amine |
| 1-Heptyne | 6-(Hept-1-yn-1-yl)-2,5-dimethylpyridin-3-amine |
Functionalization of Carbon-Hydrogen Bonds in Substituted Pyridines
The direct functionalization of carbon-hydrogen (C-H) bonds in pyridine rings represents a powerful and atom-economical approach for the synthesis of complex nitrogen-containing heterocyclic compounds. However, the inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, and the coordinating ability of the ring nitrogen, pose significant challenges to selective C-H activation. For a molecule such as this compound, the interplay of electronic and steric effects from the chloro, methyl, and amino substituents further complicates the reactivity and regioselectivity of C-H functionalization.
Directed C-H Activation Strategies for Pyridine Functionalization
Directed C-H activation has emerged as a robust strategy to overcome the challenges of regioselectivity in the functionalization of pyridine rings. This approach utilizes a directing group, which is a functional moiety covalently attached to the pyridine scaffold, to chelate to a transition metal catalyst and position it in close proximity to a specific C-H bond. This chelation assistance facilitates the cleavage of the targeted C-H bond and subsequent functionalization.
In the context of this compound, the endocyclic nitrogen atom can itself act as a directing group, typically favoring functionalization at the C2 and C6 positions. However, in this specific molecule, the C6 position is already substituted with a chlorine atom. Therefore, C-H activation directed by the pyridine nitrogen would be expected to primarily occur at the C2 position. The amino group at the C3 position could also potentially serve as a directing group, guiding the catalyst to the C2 or C4 C-H bonds. The outcome of such directed functionalization would be highly dependent on the choice of catalyst, ligands, and reaction conditions.
Commonly employed transition metal catalysts for directed C-H activation of pyridines include palladium, rhodium, iridium, and ruthenium complexes. The selection of the appropriate catalyst and directing group is crucial for achieving the desired regioselectivity and reaction efficiency. For instance, the use of removable or transient directing groups can be advantageous as they can be installed to achieve a specific C-H functionalization and subsequently cleaved, providing access to functionalized pyridines that might be difficult to obtain through other means.
While specific studies on the directed C-H activation of this compound are not extensively reported, the general principles of this strategy are applicable. The electronic and steric environment of the available C-H bonds (at the C4 position) would significantly influence the feasibility and outcome of such transformations. The electron-donating nature of the amino and methyl groups would increase the electron density of the ring, potentially making it more susceptible to certain types of C-H activation, while the chloro group at C6 is electron-withdrawing.
A hypothetical directed C-H activation of this compound is presented in the table below, illustrating potential outcomes based on the directing group.
| Directing Group | Potential Site of Functionalization | Catalyst System (Example) | Potential Product |
|---|---|---|---|
| Pyridine Nitrogen | C2-H | Pd(OAc)₂ | 2-Functionalized-6-chloro-5-methylpyridin-3-amine |
| Amino Group (N-H) | C4-H | Rh(III) complexes | 4-Functionalized-6-chloro-2,5-dimethylpyridin-3-amine |
Selective Introduction of Substituents at Challenging Positions
The selective introduction of substituents at positions that are not easily accessible through classical electrophilic or nucleophilic substitution reactions is a key advantage of C-H activation methodologies. In this compound, the only available C-H bond for functionalization is at the C4 position. This position is sterically hindered by the adjacent methyl group at C5 and the amino group at C3, making its direct functionalization challenging.
To achieve selective C-H functionalization at this challenging C4 position, a carefully designed synthetic strategy would be required. This could involve the use of a directing group that specifically positions the catalyst over the C4-H bond. Alternatively, catalyst systems that are sensitive to the electronic and steric environment of the substrate could be employed to favor functionalization at this site.
For example, iridium-catalyzed C-H borylation is a powerful method for the introduction of a boryl group, which can then be further transformed into a variety of other functional groups. The regioselectivity of this reaction is often governed by steric factors, with the borylation occurring at the least hindered C-H bond. In the case of this compound, the steric hindrance around the C4 position might disfavor this transformation. However, with an appropriate ligand on the iridium catalyst, it might be possible to overcome these steric repulsions and achieve selective borylation at the C4 position.
Another approach could involve the use of radical-based C-H functionalization methods. These reactions often exhibit different regioselectivity patterns compared to transition metal-catalyzed reactions and can be effective for the functionalization of electron-rich pyridine rings. The electron-donating amino and methyl groups in this compound would likely influence the regiochemical outcome of a radical-mediated C-H functionalization.
The following table summarizes potential strategies for the selective functionalization of the C4 position in this compound.
| Strategy | Catalyst/Reagent | Potential Functional Group | Key Challenge |
|---|---|---|---|
| Directed C-H Activation | Rh(III) or Ir(III) with a suitable directing group | Aryl, Alkyl, etc. | Design and installation of an effective directing group |
| Steric-controlled C-H Borylation | [Ir(cod)OMe]₂ with a sterically demanding ligand | Boryl (Bpin) | Overcoming steric hindrance from adjacent substituents |
| Radical Minisci-type Reaction | AgNO₃/persulfate with a radical precursor | Acyl, Alkyl | Controlling regioselectivity in the presence of multiple activating groups |
Mechanistic Investigations of Reaction Pathways
Understanding the reaction mechanisms underlying the functionalization of pyridines is crucial for the development of new and more efficient synthetic methods. Mechanistic studies provide insights into the nature of the catalytically active species, the elementary steps of the catalytic cycle, and the factors that control the rate and selectivity of the reaction.
Elucidation of Reaction Mechanisms in Pyridine Chemistry
The mechanisms of transition metal-catalyzed C-H activation of pyridines have been the subject of extensive research. For palladium-catalyzed reactions, a common mechanistic pathway involves the coordination of the pyridine nitrogen to the palladium center, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This intermediate can then undergo further reactions, such as oxidative addition, migratory insertion, and reductive elimination, to afford the functionalized pyridine product.
In the case of this compound, a plausible mechanism for a palladium-catalyzed C-H arylation at the C4 position, directed by a hypothetical directing group, would likely proceed through a similar sequence of steps. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the reaction pathway, determine the energies of intermediates and transition states, and provide a deeper understanding of the factors governing the reaction's feasibility and selectivity. princeton.eduacs.orgacs.org
For rhodium and iridium-catalyzed C-H activation, the mechanisms can vary depending on the oxidation state of the metal and the nature of the ligands. Rh(III) and Ir(III) catalysts often operate through an electrophilic-type C-H activation mechanism, where the metal center acts as a Lewis acid to activate the C-H bond. Kinetic studies and isotopic labeling experiments are valuable tools for distinguishing between different possible mechanistic pathways. nih.gov
Kinetic Studies of Pyridinamine Transformations
Kinetic studies provide quantitative information about the rates of chemical reactions and how they are influenced by various factors, such as the concentrations of reactants and catalysts, temperature, and the nature of the solvent. This information is essential for optimizing reaction conditions and for elucidating reaction mechanisms.
For the C-H functionalization of pyridinamines like this compound, kinetic studies could be used to determine the rate-determining step of the catalytic cycle. For example, by measuring the initial rates of the reaction at different concentrations of the substrate, catalyst, and other reagents, the order of the reaction with respect to each component can be determined. A kinetic isotope effect (KIE) study, where a C-H bond is replaced by a C-D bond, can provide evidence for whether the C-H bond cleavage is involved in the rate-determining step. nih.govacs.orgacs.org
The following table outlines key parameters that could be investigated in a kinetic study of a C-H functionalization reaction of this compound.
| Kinetic Parameter | Experimental Method | Information Gained |
|---|---|---|
| Reaction Order | Method of Initial Rates | Role of each reactant in the rate-determining step |
| Activation Energy (Ea) | Arrhenius Plot (rate vs. temperature) | Temperature sensitivity of the reaction rate |
| Kinetic Isotope Effect (KIE) | Comparison of rates for deuterated and non-deuterated substrates | Involvement of C-H bond cleavage in the rate-determining step |
Advanced Spectroscopic and Structural Characterization of 6 Chloro 2,5 Dimethylpyridin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms within the 6-Chloro-2,5-dimethylpyridin-3-amine molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional correlation experiments, a complete picture of the chemical environment and connectivity of each atom can be assembled.
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic proton, the amine protons, and the two methyl groups. The aromatic proton (H-4) is expected to appear as a singlet in the aromatic region of the spectrum. The protons of the two methyl groups at positions 2 and 5 will also likely appear as singlets, with their chemical shifts influenced by their position on the pyridine (B92270) ring. The amine (-NH₂) protons would typically present as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the two methyl carbons. The chemical shifts of the ring carbons will be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom, as well as the electron-donating effects of the amine and methyl groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on structure-property relationships and may differ from experimental values.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H (Amine) | Broad singlet | - |
| H (Aromatic, C4-H) | Singlet | - |
| H (Methyl, C2-CH₃) | Singlet | - |
| H (Methyl, C5-CH₃) | Singlet | - |
| C2 | - | Predicted downfield shift due to N and CH₃ |
| C3 | - | Predicted shift influenced by NH₂ |
| C4 | - | Predicted shift for CH in aromatic ring |
| C5 | - | Predicted shift influenced by CH₃ |
| C6 | - | Predicted downfield shift due to N and Cl |
| C (Methyl, C2-CH₃) | - | Predicted upfield shift |
| C (Methyl, C5-CH₃) | - | Predicted upfield shift |
To confirm the assignments from one-dimensional NMR and to establish the connectivity between atoms, a series of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, significant COSY correlations are not expected due to the isolated nature of the aromatic and methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated aromatic carbon (C4) and the two methyl carbons by correlating them to their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the relative positions of the methyl groups and the aromatic proton on the pyridine ring.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The FT-IR and Raman spectra of this compound are expected to show characteristic bands for the N-H, C-H, C=C, C=N, and C-Cl bonds.
The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and methyl groups are expected in the 2850-3100 cm⁻¹ range. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is anticipated to be in the lower frequency region of the spectrum.
Table 2: Expected Vibrational Frequencies for this compound (Note: These are general ranges and the exact peak positions can vary.)
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Methyl) | 2850 - 2970 |
| C=C / C=N Stretch (Pyridine Ring) | 1400 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-Cl Stretch | 600 - 800 |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
HRMS would be used to determine the exact mass of the molecular ion of this compound. This high-precision measurement allows for the unambiguous determination of the molecular formula (C₇H₉ClN₂), confirming the elemental composition of the compound. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).
Tandem mass spectrometry would be employed to study the fragmentation pathways of the protonated molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation spectrum is generated. The analysis of the fragment ions provides valuable structural information. Potential fragmentation pathways for this compound could include the loss of a methyl radical, loss of HCl, or cleavage of the pyridine ring. The specific fragmentation pattern would serve as a fingerprint for this particular isomer and could be used to differentiate it from other isomers with the same molecular formula.
Table 3: Potential Fragment Ions in the Mass Spectrum of this compound (Note: The m/z values are nominal and the relative abundances would depend on the experimental conditions.)
| Proposed Fragment | Neutral Loss |
| [M - CH₃]⁺ | CH₃• |
| [M - Cl]⁺ | Cl• |
| [M - HCl]⁺ | HCl |
Computational and Theoretical Chemistry of 6 Chloro 2,5 Dimethylpyridin 3 Amine
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 6-Chloro-2,5-dimethylpyridin-3-amine. mdpi.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles. DFT, using functionals like B3LYP, is widely employed for its balance of computational cost and accuracy in predicting geometries, energies, and spectroscopic properties of organic molecules. scirp.orgnih.govnih.gov
Geometry Optimization and Energetic Calculations
Geometry optimization is a fundamental computational step that seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For this compound, calculations would be performed using a basis set such as 6-311G(d,p) or higher to accurately model the electronic distribution. nih.govnih.govmaterialsciencejournal.org
The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles. Based on data from similar optimized structures, the bond lengths within the pyridine (B92270) ring are expected to show aromatic character, intermediate between single and double bonds. materialsciencejournal.orgnih.gov The C-Cl bond length is anticipated to be in the range of 1.74-1.76 Å. nih.gov The C-N bond of the exocyclic amine group is expected to have some double bond character due to resonance with the pyridine ring, resulting in a shorter bond length than a typical C-N single bond. materialsciencejournal.org The methyl groups would exhibit standard C-C and C-H bond lengths. Energetic calculations accompanying optimization provide the molecule's total electronic energy, heat of formation, and Gibbs free energy, which are crucial for assessing its thermodynamic stability.
Table 1: Representative Predicted Geometrical Parameters for a Substituted Pyridine Ring (Note: Data is illustrative, based on typical values from DFT calculations on analogous compounds.)
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C-C (ring) | 1.38 - 1.40 | |
| C-N (ring) | 1.33 - 1.35 | |
| C-Cl | 1.74 - 1.76 | |
| C-NH2 | 1.36 - 1.38 | |
| C-C-N (ring) | 122 - 125 | |
| C-N-C (ring) | 116 - 118 | |
| Cl-C-C (ring) | 118 - 121 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.comthaiscience.info
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, with significant contributions from the p-orbitals of the amino nitrogen and the π-system of the ring. The LUMO is anticipated to be a π* antibonding orbital distributed over the pyridine ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govmdpi.com A small energy gap suggests high chemical reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmaterialsciencejournal.org Based on studies of similar molecules like Alpidem and other substituted pyridines, the HOMO-LUMO gap for this compound would likely fall in the range of 4 to 6 eV. nih.govresearchgate.net From the HOMO and LUMO energies, important quantum chemical parameters such as chemical potential (µ), hardness (η), and a global electrophilicity index (ω) can be calculated to further quantify reactivity. mdpi.comthaiscience.info
Table 2: Illustrative FMO Properties and Reactivity Descriptors for a Substituted Aminopyridine (Note: Energy values are hypothetical examples based on typical DFT results for similar molecules.)
| Parameter | Symbol | Formula | Illustrative Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.50 |
| LUMO Energy | ELUMO | - | -1.70 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.80 |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -4.10 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.40 |
| Electrophilicity Index | ω | µ2 / 2η | 3.50 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the calculated molecular orbitals into a localized basis of atomic and bonding orbitals that align with classical Lewis structures. This analysis is particularly useful for quantifying intramolecular charge transfer, hyperconjugative interactions, and deviations from an idealized Lewis structure. rsc.orgupdatepublishing.com
For this compound, NBO analysis would quantify several key interactions:
Donation from Lone Pairs: The delocalization of electron density from the lone pair of the amino nitrogen (nN) into the antibonding π* orbitals of the pyridine ring (nN → π*ring). This interaction is responsible for the resonance stabilization of the amino group and contributes to the planarity of the C-NH2 unit.
Chlorine Interactions: Delocalization from the lone pairs of the chlorine atom (nCl) into the ring's antibonding orbitals (nCl → σ*C-C).
Hyperconjugation: Interactions involving the methyl groups, such as the donation of electron density from σC-H bonds into adjacent antibonding orbitals.
Modeling of Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. researchgate.netarxiv.org This involves locating transition states (TS), which are the energy maxima along a reaction coordinate, and calculating the activation energy required for the reaction to proceed. ethz.ch
For this compound, several reaction pathways could be modeled:
Electrophilic Aromatic Substitution: The pyridine ring, activated by the amino and methyl groups, is susceptible to electrophilic attack. Computations can predict the most likely site of substitution (regioselectivity) by comparing the activation energies for attack at different positions.
Reactions at the Amino Group: The nucleophilicity of the amino group makes it a site for reactions like acylation or alkylation.
Nucleophilic Substitution of Chlorine: While typically difficult on an aromatic ring, computational models can explore the feasibility of displacing the chlorine atom under various conditions.
These studies employ algorithms to search for transition states and construct minimum energy pathways (MEPs), providing a dynamic view of the chemical transformation. arxiv.orgethz.ch Mechanistic and DFT studies can support proposed pathways, such as a radical-polar crossover mechanism in certain C-N bond formations. acs.org
Prediction and Correlation of Spectroscopic Parameters
DFT calculations are highly effective at predicting various spectroscopic properties, which can be correlated with experimental data to confirm molecular structure. nih.govnih.gov
Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies allows for the prediction of infrared (IR) and Raman spectra. chemrxiv.org By comparing the calculated wavenumbers and intensities of vibrational modes (e.g., N-H stretches, C-Cl stretch, ring vibrations) with experimental spectra, a detailed assignment of spectral bands can be achieved. scirp.org
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These theoretical values, when correlated with experimental data, are invaluable for structural elucidation.
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net These calculations can explain the origin of electronic transitions, typically π→π* transitions within the aromatic system. scirp.orgmaterialsciencejournal.org
Acidity and Basicity Studies of Substituted Pyridinamines
The acidity and basicity of pyridinamines are crucial properties determined by the electronic effects of the substituents on the ring. Computational methods can accurately predict pKa values by calculating the Gibbs free energy change of the protonation/deprotonation reaction in a solvent model. nih.govresearchgate.netmdpi.com
This compound has two primary basic centers: the pyridine ring nitrogen and the exocyclic amino group.
Pyridine Nitrogen: The basicity of the ring nitrogen is influenced by the substituents. The two methyl groups are electron-donating through induction and hyperconjugation, which increases the electron density on the nitrogen and enhances its basicity. Conversely, the chlorine atom is electron-withdrawing through induction but weakly electron-donating through resonance. The net effect of chlorine is typically basicity-decreasing.
Amino Group: The basicity of the exocyclic amino group is generally lower than that of aliphatic amines because its lone pair is delocalized into the aromatic ring.
Table 3: Summary of Substituent Effects on the Basicity of the Pyridine Nitrogen
| Substituent | Position | Electronic Effect | Expected Impact on pKa |
|---|---|---|---|
| -CH3 | 2 | Electron-donating (Inductive + Hyperconjugation) | Increase |
| -CH3 | 5 | Electron-donating (Inductive + Hyperconjugation) | Increase |
| -NH2 | 3 | Electron-donating (Resonance) > Electron-withdrawing (Inductive) | Increase |
| -Cl | 6 | Electron-withdrawing (Inductive) > Electron-donating (Resonance) | Decrease |
Computational Determination of pKa Values and Protonation States
The acid dissociation constant (pKa) is a critical parameter that quantifies the strength of an acid in a solution. For a substituted pyridine like this compound, the pKa value indicates the equilibrium position of the protonation-deprotonation reaction, primarily at the pyridine ring's nitrogen atom. Computational chemistry offers powerful tools to predict pKa values, which can be particularly useful when experimental data is unavailable.
The theoretical prediction of pKa values typically involves the use of thermodynamic cycles that dissect the protonation process into steps that can be calculated using quantum chemical methods. These methods, such as ab initio calculations and Density Functional Theory (DFT), allow for the computation of gas-phase and solvation-free energies. High-level ab initio methods like G1, G2, and G3, in conjunction with a solvation model like the Polarizable Continuum Model (CPCM), have been shown to accurately predict the pKa values of aminopyridines. nih.gov
| Compound | Substituents | Estimated pKa | Primary Protonation Site |
|---|---|---|---|
| Pyridine | - | 5.25 | Ring Nitrogen |
| 3-Aminopyridine | 3-NH2 | 6.04 | Ring Nitrogen |
| 3-Chloropyridine | 3-Cl | 2.84 | Ring Nitrogen |
| 2,5-Dimethylpyridine | 2-CH3, 5-CH3 | ~6.5 | Ring Nitrogen |
| This compound | 6-Cl, 2-CH3, 5-CH3, 3-NH2 | Estimated 4.5 - 5.5 | Ring Nitrogen |
Note: The pKa value for this compound is an estimation based on the effects of individual substituents on the pKa of pyridine.
Influence of Substituents on Electronic Properties and Acid-Base Behavior
The electronic properties and, consequently, the acid-base behavior of this compound are a direct result of the interplay between its various substituents: the chloro group, the two methyl groups, and the amino group. Each of these groups exerts distinct electronic effects, which can be broadly categorized as inductive effects and resonance (or mesomeric) effects.
The amino group at the 3-position is a strong electron-donating group through resonance, which increases the electron density on the pyridine ring. This effect enhances the basicity of the ring nitrogen. The methyl groups at the 2- and 5-positions are electron-donating through induction and hyperconjugation, further increasing the electron density and basicity of the pyridine ring.
Conversely, the chloro group at the 6-position is electron-withdrawing through its inductive effect due to its high electronegativity. This effect tends to decrease the electron density on the pyridine ring, thereby reducing the basicity of the ring nitrogen. Theoretical studies on meta-substituted pyridines have shown a good correlation between the electrostatic potential minima at the nitrogen atom and the substituent constants, which can be used to quantify these effects. semanticscholar.orgnih.gov
Computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide a more detailed picture of the electronic structure and intramolecular interactions. Such analyses on related polyhalogenated pyridines bearing electron-donating substituents have revealed significant impacts on the geometry, electronic structure, and electrostatic properties of these molecules. nih.gov For this compound, similar computational studies would be invaluable in precisely quantifying the electronic contributions of each substituent.
The following table summarizes the expected electronic effects of the substituents in this compound.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |
|---|---|---|---|---|
| Chloro | 6 | -I (Electron-withdrawing) | +R (Weakly electron-donating) | Net Electron-withdrawing |
| Methyl | 2 | +I (Electron-donating) | Hyperconjugation (Electron-donating) | Electron-donating |
| Methyl | 5 | +I (Electron-donating) | Hyperconjugation (Electron-donating) | Electron-donating |
| Amino | 3 | -I (Weakly electron-withdrawing) | +R (Strongly electron-donating) | Net Electron-donating |
Chromatographic Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a premier technique for the purity assessment of pharmaceutical intermediates and active ingredients due to its high resolution, sensitivity, and versatility. researchgate.netresearchgate.net Method development for 6-Chloro-2,5-dimethylpyridin-3-amine and its related substances focuses on selecting the appropriate stationary and mobile phases to achieve optimal separation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed method for the analysis of moderately polar compounds like this compound. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily governed by hydrophobic interactions.
The development of a robust RP-HPLC method involves the optimization of several parameters to achieve efficient separation of the main compound from any process-related impurities or degradation products.
Stationary Phase: Chemically bonded silica (B1680970), such as C18 (octadecylsilane) or C8 (octylsilane), is the most common choice. C18 columns provide greater hydrophobicity and retention for nonpolar compounds, while C8 columns offer slightly less retention and can be advantageous for moderately polar analytes.
Mobile Phase: A mixture of an aqueous component (water or buffer) and a miscible organic solvent is used. Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. The elution strength is adjusted by changing the ratio of the organic solvent to the aqueous phase. Gradient elution, where the mobile phase composition is changed during the run, is often employed to separate compounds with a wide range of polarities.
Mobile Phase Additives: Due to the basic nature of the amine group in the pyridine (B92270) ring, peak tailing can occur due to interactions with residual silanol (B1196071) groups on the silica support. To mitigate this, acidic modifiers such as formic acid or trifluoroacetic acid (TFA) are often added to the mobile phase at low concentrations (e.g., 0.1%). These additives protonate the amine, reducing unwanted interactions and resulting in sharper, more symmetrical peaks.
Detection: Ultraviolet (UV) detection is typically used, as the pyridine ring contains a chromophore that absorbs UV light. The detection wavelength is selected based on the UV spectrum of this compound to maximize sensitivity.
Interactive Data Table: Example RP-HPLC Method Parameters
Below are typical starting parameters for the analysis of this compound. Users can adjust the values to see how they might affect a separation.
| Parameter | Value | Description |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | A standard reversed-phase column for good retention of moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component with an acidic modifier to improve peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |
| Gradient | 5% to 95% B over 20 min | A typical gradient to separate impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Common wavelength for aromatic and heterocyclic compounds. |
| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |
While RP-HPLC is suitable for the parent compound, its more polar derivatives, such as hydroxylated or carboxylated metabolites, may exhibit poor retention. For these analytes, Normal-Phase (NP) HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC) are valuable alternatives.
HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (like silica, amino, or amide-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, with a small amount of aqueous buffer. chromatographyonline.comchromatographyonline.com This creates a water-rich layer on the surface of the stationary phase, and polar analytes are separated based on a partitioning mechanism between this layer and the bulk mobile phase. chromatographyonline.com HILIC is particularly effective for separating polar and hydrophilic compounds that are unretained in reversed-phase mode. chromatographyonline.comchromatographyonline.com
Key considerations for HILIC method development include:
Stationary Phase: Common HILIC phases include bare silica, or silica bonded with polar functional groups such as amino (NH2), amide, or diol groups. chromatographyonline.com
Mobile Phase: Typically consists of a high percentage of acetonitrile (e.g., >80%) and a small percentage of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) to control pH and ionic strength. nacalai.com Retention is decreased by increasing the water content of the mobile phase.
Interactive Data Table: Comparison of Chromatographic Modes for Pyridinamine and a Polar Derivative
This table illustrates the expected retention behavior of this compound and a hypothetical polar derivative (e.g., a hydroxylated version) in different HPLC modes.
| Compound | Expected Retention in RP-HPLC | Expected Retention in HILIC | Rationale |
| This compound | Moderate | Low | The parent compound is moderately polar and interacts well with the C18 stationary phase. It is less polar than the derivative, leading to weaker interaction with the HILIC stationary phase. |
| Hydroxylated Derivative | Low | High | The added hydroxyl group significantly increases polarity, reducing retention in RP-HPLC but increasing retention in HILIC due to stronger partitioning into the aqueous layer on the stationary phase. |
Gas Chromatography (GC) for Volatile Pyridine Derivatives
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. researchgate.net For this compound, GC can be a suitable method for purity testing and identifying volatile impurities, provided the compound has sufficient thermal stability to be vaporized without decomposition in the GC inlet.
A significant challenge in the GC analysis of primary and secondary amines is their tendency to exhibit poor peak shapes (tailing) due to interactions with active sites in the column and inlet. researchgate.net This can be overcome through derivatization, a process where the amine is chemically modified to form a less polar and more volatile derivative. researchgate.netmdpi.com
Common derivatization strategies for amines include:
Silylation: Reacting the amine with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. researchgate.net
Acylation: Treating the amine with an acylating agent, like trifluoroacetic anhydride (B1165640) (TFAA), to form a stable amide derivative. researchgate.net
The choice of GC column is also critical. A moderately polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often a good starting point for the analysis of such derivatives.
Interactive Data Table: Example GC Method Parameters for a Derivatized Amine
| Parameter | Value | Description |
| Derivatization Agent | BSTFA with 1% TMCS | A common silylating agent to improve volatility and peak shape of the amine. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose column suitable for a wide range of analytes. mdpi.com |
| Carrier Gas | Helium | Inert carrier gas with a typical flow rate of 1.0 mL/min. |
| Inlet Temperature | 250 °C | Must be high enough to ensure complete volatilization without causing thermal degradation. |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min | A temperature gradient is used to separate compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) | A universal detector for organic compounds, providing good sensitivity. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Initial Screening
Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of compounds. It is an invaluable tool in synthetic chemistry for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. thieme.de It is also used for initial purity screening and to identify suitable solvent systems for column chromatography purification.
For this compound, a typical TLC analysis would involve:
Stationary Phase: A glass or aluminum plate coated with a thin layer of silica gel (SiO2). A fluorescent indicator (F254) is often incorporated to allow for visualization of spots under UV light.
Mobile Phase: A mixture of organic solvents. The polarity of the mobile phase is optimized to achieve a good separation of the components. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly used.
Visualization: Spots can be visualized under a UV lamp (at 254 nm) where UV-active compounds appear as dark spots. Staining with a chemical reagent (e.g., potassium permanganate (B83412) or iodine vapor) can also be used for compounds that are not UV-active.
The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to characterize the components.
Interactive Data Table: Example TLC System for a Synthetic Reaction
This table shows hypothetical Rf values for monitoring the synthesis of the target compound from its precursors.
| Compound | Rf Value | Mobile Phase System | Expected Observation |
| Starting Material A (less polar) | 0.80 | 7:3 Hexane / Ethyl Acetate | Spot near the solvent front. Its intensity should decrease as the reaction proceeds. |
| Starting Material B (more polar) | 0.25 | 7:3 Hexane / Ethyl Acetate | Spot with lower mobility. Its intensity should also decrease over time. |
| This compound (Product) | 0.55 | 7:3 Hexane / Ethyl Acetate | A new spot appears between the starting materials. Its intensity should increase as the reaction goes to completion. |
Hyphenated Techniques for Enhanced Characterization (e.g., LC-MS, GC-MS)
To achieve unambiguous identification and characterization of this compound and its impurities, chromatographic techniques are often coupled with mass spectrometry. nih.govresearchgate.net This "hyphenation" combines the superior separation power of chromatography with the definitive identification capabilities of MS. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for the analysis of non-volatile compounds. After separation on the HPLC column, the eluent is directed into the mass spectrometer. Electrospray Ionization (ESI) is a common ionization technique for polar and moderately polar compounds like pyridinamines, as it can generate protonated molecular ions [M+H]+, allowing for the direct determination of the molecular weight of the parent compound and any impurities. LC-MS is instrumental in impurity profiling, providing molecular weight information that helps in elucidating the structures of unknown related substances. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile compounds. researchgate.net The GC separates the components of a mixture, and the mass spectrometer fragments each component, producing a unique mass spectrum that acts as a "chemical fingerprint." This allows for the confident identification of compounds by comparing their spectra to established libraries. For this compound, GC-MS would be used to identify volatile impurities or to confirm the identity of the main peak, often after derivatization. researchgate.net
Interactive Data Table: Application of Hyphenated Techniques
| Technique | Primary Application for this compound | Information Gained |
| LC-MS | Purity analysis and impurity profiling of the final product and reaction mixtures. | Molecular weight confirmation of the main peak. Molecular weight and potential fragmentation data for non-volatile impurities. |
| GC-MS | Analysis of volatile starting materials, solvents, and volatile impurities. Characterization after derivatization. | Positive identification of volatile organic impurities through spectral library matching. Structural confirmation of the derivatized analyte. |
Advanced Applications As Chemical Building Blocks and Future Research Directions
6-Chloro-2,5-dimethylpyridin-3-amine as a Versatile Synthetic Intermediate
The utility of this compound as a synthetic intermediate is rooted in the distinct reactivity of its functional groups. The amine group can readily undergo reactions such as acylation, alkylation, and diazotization, while the chloro substituent is susceptible to nucleophilic substitution and cross-coupling reactions. nbinno.com This dual reactivity allows for a programmed, stepwise synthesis of more elaborate molecules.
| Reactive Site | Potential Chemical Transformations | Resulting Structures |
| 3-Amine Group | Acylation, Sulfonylation, Alkylation, Diazotization | Amides, Sulfonamides, Secondary/Tertiary Amines, Azo Compounds |
| 6-Chloro Group | Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Ethers, Amines, Biaryls, Alkylated/Alkynylated Pyridines |
| Pyridine (B92270) Ring | N-Oxidation, Electrophilic Substitution (under harsh conditions) | Pyridine-N-oxides, Further functionalized pyridines |
This interactive table summarizes the key reactive sites of this compound and the types of chemical reactions they can undergo.
The pyridinamine scaffold is a "privileged structure" in medicinal chemistry and catalysis. nih.gov The nitrogen atom of the pyridine ring and the exocyclic amine group in this compound can act as bidentate or monodentate ligands, coordinating with a wide range of transition metals. mdpi.com By chemically modifying the amine or substituting the chlorine atom, researchers can fine-tune the steric and electronic properties of the resulting ligands. This modulation is critical for developing highly selective and efficient catalysts for various organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The methyl groups on the ring also provide steric influence that can be exploited to control the coordination geometry around a metal center.
The construction of complex, multi-ring systems is a cornerstone of modern drug discovery and materials science. mdpi.com this compound serves as an excellent starting material for synthesizing fused heterocyclic systems. For example, the amine and an adjacent ring carbon can participate in condensation reactions with bifunctional reagents to form new rings, leading to frameworks like pyrido[2,3-b]pyrazines or other fused nitrogen-containing heterocycles. Furthermore, the chloro and amine groups can be used in sequential cross-coupling and cyclization reactions to build intricate polycyclic structures that are often difficult to access through other synthetic routes.
Beyond traditional organic synthesis, pyridine derivatives are integral to the development of functional materials. nbinno.com The unique electronic properties of the pyridine ring, combined with the versatile handles offered by the chloro and amine groups of this compound, allow for its incorporation into larger systems. These include polymers with specific conductive or optical properties, organic light-emitting diodes (OLEDs), and corrosion inhibitors. researchgate.net For instance, pyridine and its derivatives are known for their exceptional coordination potential and have been explored as environmentally friendly corrosion inhibitors for carbon steel. researchgate.net The ability to polymerize or graft these molecules onto surfaces makes them attractive candidates for creating advanced materials with tailored functionalities.
Integration of Artificial Intelligence and Machine Learning in Pyridinamine Synthesis and Discovery
The landscape of chemical synthesis and drug discovery is being revolutionized by artificial intelligence (AI) and machine learning (ML). jsr.org These computational tools can process vast datasets of chemical reactions and molecular properties to predict reaction outcomes, propose novel synthetic routes, and identify new drug candidates. nih.govmdpi.com In the context of pyridinamine chemistry, AI can be applied to:
Retrosynthesis Planning: AI algorithms can analyze the structure of a complex target molecule containing the this compound core and suggest the most efficient synthetic pathways. researchgate.net
Reaction Optimization: Machine learning models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and purity of derivatives made from this building block.
Virtual Screening and de novo Design: AI can screen virtual libraries of millions of potential derivatives for desired biological activities or material properties. ijirt.org Generative models can even design entirely new molecules based on the pyridinamine scaffold that are optimized for a specific target protein or function. nih.gov
Emerging Trends in Sustainable Pyridinamine Chemistry and Process Optimization
Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. Research in pyridine chemistry is increasingly focused on developing environmentally benign synthetic methods. nih.gov For pyridinamine synthesis and derivatization, these trends include:
Green Catalysis: Utilizing catalysts that are abundant, non-toxic, and recyclable, such as those based on earth-abundant metals or even metal-free systems.
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents.
Process Intensification: Employing technologies like microwave-assisted synthesis or flow chemistry to reduce reaction times, improve energy efficiency, and minimize waste generation. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, thus reducing byproducts.
Interdisciplinary Research Opportunities in Pyridine-Based Chemical Sciences
The versatility of the pyridine scaffold ensures that research on compounds like this compound is inherently interdisciplinary. The derivatives synthesized from this building block have potential applications across numerous fields, fostering collaboration between different scientific disciplines.
| Field | Potential Application of Derivatives | Collaborating Disciplines |
| Medicinal Chemistry | Development of new antimicrobial, antiviral, or antitumor agents. nih.gov | Pharmacology, Molecular Biology, Clinical Medicine |
| Agrochemicals | Creation of novel herbicides, insecticides, and fungicides. researchgate.net | Plant Science, Entomology, Environmental Science |
| Materials Science | Design of corrosion inhibitors, conductive polymers, and electronic materials. researchgate.net | Physics, Engineering, Surface Science |
| Catalysis | Synthesis of new ligands for asymmetric synthesis and industrial processes. | Chemical Engineering, Computational Chemistry |
This interactive table highlights the diverse interdisciplinary research opportunities stemming from pyridine-based chemical sciences.
Chemists synthesizing novel molecules can partner with pharmacologists to test their biological activity, with materials scientists to evaluate their physical properties, and with agricultural scientists to assess their potential as crop protection agents. researchgate.net This collaborative approach is essential for translating fundamental chemical research into real-world applications that address significant societal challenges.
Q & A
Basic Synthesis: What are the standard synthetic routes for 6-chloro-2,5-dimethylpyridin-3-amine?
Methodological Answer:
The compound can be synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed amination. For example, reacting 2,5-dimethyl-3-nitro-6-chloropyridine with a reducing agent (e.g., H₂/Pd-C) to reduce the nitro group to an amine. Alternatively, Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos catalysts with a methylamine source under inert conditions (e.g., N₂ atmosphere) can introduce the amine group at the 3-position .
Advanced Synthesis: How can reaction conditions be optimized for higher yields in multi-step syntheses?
Methodological Answer:
Optimization involves adjusting temperature, catalyst loading, and solvent polarity. For instance, increasing reaction temperature from 50°C to 70–75°C improved yields from <20% to 80% in analogous pyridine amination reactions . Screening ligands (e.g., Xantphos vs. BINAP) and using microwave-assisted synthesis may reduce reaction times. Kinetic studies via HPLC or in-situ IR monitoring can identify rate-limiting steps .
Basic Characterization: What analytical techniques are essential for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at 2,5-positions; amine at 3-position).
- Mass Spectrometry (MS): High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental Analysis: Validate C, H, N, and Cl content .
Advanced Characterization: How can crystallographic data resolve ambiguities in substituent positioning?
Methodological Answer:
Single-crystal X-ray diffraction provides definitive proof of regiochemistry. For example, in related chloro-pyridines, crystallography confirmed the orientation of methyl and amine groups by analyzing bond angles and packing motifs. Pair this with DFT calculations to compare experimental and theoretical lattice parameters .
Data Contradictions: How should researchers address conflicting reports on the compound’s reactivity?
Methodological Answer:
Adopt iterative validation:
Reproduce Experiments: Control variables (e.g., purity of starting materials, solvent dryness).
Cross-Validate Techniques: Use complementary methods (e.g., kinetic studies via UV-Vis and LC-MS).
Contextualize Conditions: Differences in pH, temperature, or catalysts may explain discrepancies. For example, amine reactivity in polar aprotic solvents (DMF) vs. protic solvents (EtOH) can vary significantly .
Reactivity Studies: What strategies evaluate the stability of this compound under acidic/basic conditions?
Methodological Answer:
- pH Stability Assay: Incubate the compound in buffers (pH 1–14) at 25°C and 50°C. Monitor degradation via HPLC.
- Mechanistic Probes: Use ¹⁸O-labeled water or D₂O to track hydrolysis pathways.
- Surface Reactivity: Study adsorption/desorption on silica or alumina surfaces using TGA-DSC to assess environmental stability .
Structure-Activity Relationships (SAR): How do substituent modifications influence biological activity?
Methodological Answer:
- Systematic Substitution: Synthesize analogs with halogens (F, Br), methyl, or methoxy groups at positions 2, 5, or 6.
- Biological Assays: Test against target enzymes (e.g., kinases) or microbial strains. For example, replacing Cl with F in related pyridines enhanced antimicrobial activity by 3-fold .
- Computational Modeling: Dock analogs into protein active sites (e.g., AutoDock Vina) to predict binding affinities .
Safety and Handling: What protocols ensure safe laboratory use of this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing.
- Waste Management: Segregate halogenated waste in labeled containers; neutralize acidic/byproduct streams before disposal.
- Emergency Protocols: Store spill kits with activated charcoal and silica gel. Document LD₅₀/LC₅₀ data from analogous compounds for risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
